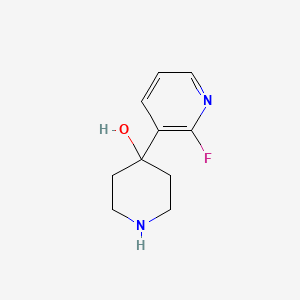

4-(2-Fluoropyridin-3-YL)piperidin-4-OL

Overview

Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as FPOP, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been achieved through various methods, including the Mannich base formation reaction .Molecular Structure Analysis

The molecular formula of FPOP is C10H13FN2O . It is a piperidine derivative containing a fluoropyridine moiety. More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis

The molecular weight of FPOP is 196.22 . More detailed physical and chemical properties may be available in specific databases or scientific literature.Scientific Research Applications

Synthesis and Pharmaceutical Applications

Fluorinated piperidines, such as 4-(2-Fluoropyridin-3-YL)piperidin-4-OL, have significant applications in pharmaceutical and agrochemical research. Wagener et al. (2020) discussed the synthesis of fluorinated piperidines, highlighting their importance in developing drug compounds and the ability to synthesize enantioenriched fluorinated piperidines (Wagener et al., 2020).

Antimycobacterial and Antibacterial Properties

Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including derivatives of 4-fluoropiperidines, and found them effective against Mycobacterium tuberculosis with promising results in in vitro and in vivo studies, suggesting potential as antimycobacterial agents (Kumar et al., 2008). Additionally, Huang et al. (2010) investigated the synthesis of fluoroquinolones, incorporating 4-fluoropiperidines, and found them to exhibit antibacterial activity against various strains, including multidrug-resistant strains (Huang et al., 2010).

Neurological and Psychiatric Research

Rowley et al. (2001) explored the development of high-affinity, selective, and bioavailable h5-HT(2A) receptor antagonists, including derivatives of 4-fluoropiperidines. These compounds showed potential in neurological and psychiatric applications due to their receptor-binding properties (Rowley et al., 2001).

Corrosion Inhibition

Piperidine derivatives, including those with fluorine substitutions, were investigated by Kaya et al. (2016) for their corrosion inhibition properties on iron. The study provided insights into their effectiveness as corrosion inhibitors, which has implications for industrial applications (Kaya et al., 2016).

Molecular Imaging and PET Tracing

Kumata et al. (2015) developed a PET tracer incorporating this compound for imaging fatty acid amide hydrolase in the brain, highlighting its utility in molecular imaging and neuroscience research (Kumata et al., 2015).

Chemical and Structural Analysis

Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound including 4-fluoropiperidin-4-OL. Such studies are crucial for understanding the chemical and physical properties of these compounds in various states (Ribet et al., 2005).

Future Directions

The future directions for the study and application of FPOP and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, for example, is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

properties

IUPAC Name |

4-(2-fluoropyridin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-8(2-1-5-13-9)10(14)3-6-12-7-4-10/h1-2,5,12,14H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWUUVFQDAXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=C(N=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)

![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)

![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)

![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)